molecular formula C13H11ClO3S B11751299 1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene

1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene

Cat. No.: B11751299
M. Wt: 282.74 g/mol
InChI Key: IRBYNSPRHWMVBI-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to a 4-methoxybenzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzene in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzenesulfonyl)-4-methoxybenzene is unique due to the presence of both a sulfonyl and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C13H11ClO3S

Molecular Weight

282.74 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-methoxybenzene

InChI

InChI=1S/C13H11ClO3S/c1-17-11-4-8-13(9-5-11)18(15,16)12-6-2-10(14)3-7-12/h2-9H,1H3

InChI Key

IRBYNSPRHWMVBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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